N-1,3-benzothiazol-2-yl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Overview
Description
N-1,3-benzothiazol-2-yl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C18H13N3O2S4 and its molecular weight is 431.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.98906136 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Matrix Metalloproteinase Inhibitors for Tissue Damage : Derivatives combining benzisothiazole and 4-thiazolidinone frameworks have shown effectiveness in affecting inflammatory/oxidative processes, highlighting potential wound healing effects. One derivative exhibited significant activity by inhibiting MMP-9 at the nanomolar level, suggesting potential applications in treating tissue damage and inflammation (M. Incerti et al., 2018).
Anticancer Activity : Certain 4-thiazolidinones with benzothiazole moiety have demonstrated anticancer activity in vitro. A series of derivatives were screened, with some showing activity against leukemia, melanoma, and various other cancer cell lines, indicating their potential as anticancer agents (D. Havrylyuk et al., 2010).
Electrochemical Synthesis for Material Science : A metal- and reagent-free method has been developed for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation. This process provides a novel approach to accessing these compounds, potentially useful in pharmaceuticals and organic materials (Xiang-Yang Qian et al., 2017).
Antimicrobial and Cytotoxic Activities : New thiazole derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. Some compounds showed high antibacterial activity and anticandidal effects, as well as selective cytotoxic effects against cancer cell lines, suggesting their potential in antimicrobial and anticancer therapies (Sam Dawbaa et al., 2021).
Corrosion Inhibition
- Corrosion Inhibitors for Steel : Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds offer high inhibition efficiencies, suggesting their potential application in protecting steel structures from corrosion (Zhiyong Hu et al., 2016).
Luminescent Properties for White Light Emission
- White Light Emission : Several benzothiazole derivatives have been prepared and investigated for their luminescence properties. These compounds exhibit bright emission in different colors, which can be combined to produce white light. This has implications for the development of white-light emitting devices and organic materials (Fengxian Lu et al., 2017).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S4/c22-15(20-17-19-12-5-1-2-6-13(12)26-17)7-8-21-16(23)14(27-18(21)24)10-11-4-3-9-25-11/h1-6,9-10H,7-8H2,(H,19,20,22)/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCZOTMJPWJRMV-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CS4)SC3=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C(=O)/C(=C/C4=CC=CS4)/SC3=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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